molecular formula C22H29N3S2 B15610874 Thiethylperazine CAS No. 1179-69-7; 1420-55-9

Thiethylperazine

Cat. No.: B15610874
CAS No.: 1179-69-7; 1420-55-9
M. Wt: 399.6 g/mol
InChI Key: XCTYLCDETUVOIP-UHFFFAOYSA-N
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Description

Thiethylperazine is a member of the class of phenothiazines that is perazine substituted by a ethylsulfanyl group at position 2. It has a role as a phenothiazine antipsychotic drug, a histamine antagonist, a muscarinic antagonist, a serotonergic antagonist, a dopaminergic antagonist and an antiemetic. It is a member of phenothiazines and a N-methylpiperazine. It is functionally related to a perazine.
A dopamine antagonist that is particularly useful in treating the nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins. This piperazine phenothiazine does not prevent vertigo or motion sickness. (From AMA Drug Evaluations Annual, 1994, p457)
This compound is a piperazine phenothiazine derivative and a dopamine antagonist used as antiemetic. This compound blocks postsynaptic dopamine 2 (D2) receptors in the medullary chemoreceptor trigger zone (CTZ), thereby decreasing stimulation of the vomiting center in the brain. Peripherally, this compound blocks the vagus nerve in the gastrointestinal tract. In addition, this agent also shows antagonistic activities mediated through muscarinic receptors, H1-receptors, and alpha(1)-receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and is indicated for allergic disease and has 2 investigational indications.
See also: Cyclizine (related);  Meclizine (related);  this compound Maleate (active moiety of) ... View More ...

Properties

IUPAC Name

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
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InChI

InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTYLCDETUVOIP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3S2
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

1179-69-7 (maleate (1:2)), 52239-63-1 (malate (1:2))
Record name Thiethylperazine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID1023651
Record name Thiethylperazine
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Molecular Weight

399.6 g/mol
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Physical Description

Solid
Record name Thiethylperazine
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Boiling Point

227 °C @ 0.01 mm Hg
Record name Thiethylperazine
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Solubility

WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/, FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/, 4.87e-03 g/L
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Color/Form

Crystals from acetone

CAS No.

1420-55-9, 1179-69-7
Record name Thiethylperazine
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Record name Thiethylperazine di(hydrogen maleate)
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Record name THIETHYLPERAZINE
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Melting Point

62-64 °C, Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/, Crystals from ethanol; MP: 139 °C /Dimalate/, 62 - 64 °C
Record name Thiethylperazine
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Record name Thiethylperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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